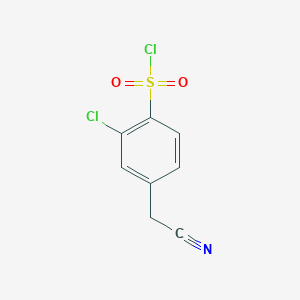

2-Chloro-4-(cyanomethyl)benzene-1-sulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

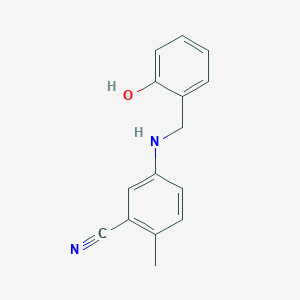

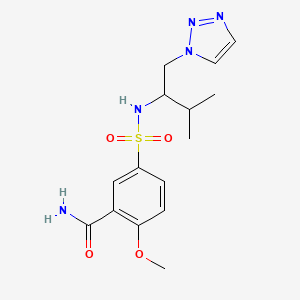

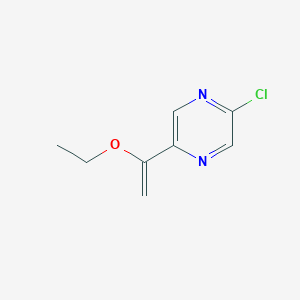

“2-Chloro-4-(cyanomethyl)benzene-1-sulfonyl chloride” is a chemical compound with the CAS Number: 1549606-45-2 . It has a molecular weight of 250.1 and is used in diverse scientific research applications due to its unique properties and potential for synthesis of various compounds.

Molecular Structure Analysis

The InChI code for “2-Chloro-4-(cyanomethyl)benzene-1-sulfonyl chloride” is 1S/C8H5Cl2NO2S/c9-7-5-6 (3-4-11)1-2-8 (7)14 (10,12)13/h1-2,5H,3H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Chemical Reactions Analysis

As mentioned earlier, compounds like “2-Chloro-4-(cyanomethyl)benzene-1-sulfonyl chloride” often undergo electrophilic aromatic substitution . The specifics of these reactions can vary depending on the conditions and the other reactants involved.Physical And Chemical Properties Analysis

The compound has a molecular weight of 250.1 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.Aplicaciones Científicas De Investigación

Friedel-Crafts Sulfonylation

One application involves the Friedel-Crafts sulfonylation reaction, where 1-Butyl-3-methylimidazolium chloroaluminate ionic liquids serve as both unconventional reaction media and Lewis acid catalysts. This process is utilized for the sulfonylation of benzene and substituted benzenes, leading to almost quantitative yields of diaryl sulfones under ambient conditions. The reaction's efficiency is attributed to the enhanced reactivity of the substrates in the presence of 4-methyl benzenesulfonyl chloride, demonstrating the potential of 2-Chloro-4-(cyanomethyl)benzene-1-sulfonyl chloride derivatives in facilitating high-yield chemical syntheses (Nara, Harjani, & Salunkhe, 2001).

Catalytic Sulfonyloxylactonization

Another research application is observed in the catalytic sulfonyloxylactonization of alkenoic acids, presenting an efficient method for converting these acids into sulfonyloxylactones. This process employs (Diacetoxyiodo)benzene as a recyclable catalyst in combination with m-chloroperbenzoic acid as an oxidant, showcasing the role of sulfonyl chloride derivatives in synthesizing cyclic compounds with potential utility in various chemical industries (Yan, Wang, Yang, & He, 2009).

Palladium-Catalyzed Ortho-Sulfonylation

The palladium-catalyzed direct sulfonylation of 2-aryloxypyridines on the ortho-position of the benzene ring, using sulfonyl chlorides as sulfonylation reagents, highlights another significant application. This protocol facilitates the synthesis of ortho-sulfonylated phenols from both electron-rich and electron-deficient substrates, further expanding the utility of sulfonyl chloride derivatives in complex organic syntheses (Xu, Liu, Li, & Sun, 2015).

Synthesis of Sulfonyl Chlorides

Additionally, the synthesis of various benzenesulfonyl and arylmethanesulfonyl chlorides from aryl (or benzyl) methoxymethyl sulfides showcases a method for preparing functionalized sulfides. This approach offers a streamlined route to generate a wide array of sulfonyl chlorides, essential intermediates for numerous chemical reactions and product formulations (Kim, Ko, & Kim, 1992).

Safety and Hazards

While specific safety data for “2-Chloro-4-(cyanomethyl)benzene-1-sulfonyl chloride” is not available, compounds of this nature can often be hazardous. They may cause skin and eye irritation, and may be harmful if swallowed or inhaled . Always refer to the Material Safety Data Sheet (MSDS) for detailed safety information .

Propiedades

IUPAC Name |

2-chloro-4-(cyanomethyl)benzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2NO2S/c9-7-5-6(3-4-11)1-2-8(7)14(10,12)13/h1-2,5H,3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLQBCEZRDCNTOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC#N)Cl)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4-(cyanomethyl)benzene-1-sulfonyl chloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-ethyl-6-fluoro-4-oxo-7-[4-(2-oxo-2H-chromene-3-carbonyl)piperazin-1-yl]-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B2889850.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-4-ylmethyl)propanamide](/img/structure/B2889852.png)

![(E)-{[6-(4-chlorobenzenesulfonyl)pyridin-3-yl]methylidene}amino 3-methylbutanoate](/img/structure/B2889856.png)

![N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2889862.png)

![Benzo[1,2-d:4,5-d']bisoxazole-2,6(3H,7H)-dione](/img/structure/B2889864.png)

![N-(1-(1-adamantyl)-2-{[2-(4-morpholinyl)ethyl]amino}-2-oxoethyl)cyclohexanecarboxamide](/img/structure/B2889865.png)